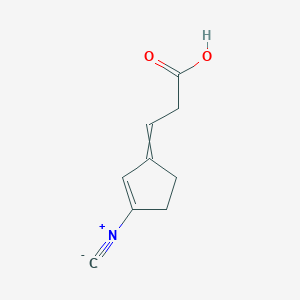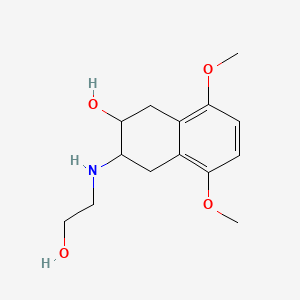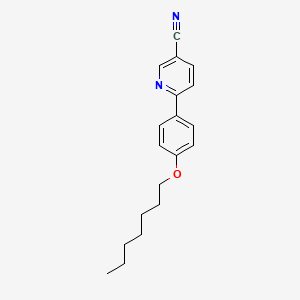
6-(4-Heptoxyphenyl)-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-heptoxyphenyl)-3-pyridinecarbonitrile is a phenylpyridine.
Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Properties
- Synthesis of Pyridinecarbonitriles : A variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters were synthesized. These compounds, including derivatives of 3-pyridinecarbonitrile, showed considerable antibacterial activity and fluorescence properties, indicating potential applications in biological studies and material sciences (Girgis, Kalmouch, & Hosni, 2004).
Material Science and Covalent Organic Frameworks
- Crystalline Covalent Organic Frameworks : 3-Pyridinecarbonitrile derivatives, including related compounds, have been used in the creation of crystalline 2D covalent organic frameworks (COFs). These frameworks are notable for their high chemical stability and potential for postsynthetic modifications, demonstrating their utility in material science (Zhang et al., 2018).
Photopolymerization Processes
- Photopolymerization Monitoring : A series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives were studied as fluorescent molecular sensors for monitoring photopolymerization processes. These derivatives also accelerate photopolymerization, indicating their utility in advanced material manufacturing and polymer science (Ortyl et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Pyridine derivatives, closely related to 6-(4-Heptoxyphenyl)-3-pyridinecarbonitrile, have demonstrated significant corrosion inhibition effects on mild steel in acidic environments. This finding suggests applications in industrial processes and material protection (Ansari, Quraishi, & Singh, 2015).
Molecular Docking and Biological Screening
- Molecular Docking and Antimicrobial Activity : Novel pyridine and fused pyridine derivatives, related to the chemical of interest, were prepared and showed antimicrobial and antioxidant activity. These compounds were also subjected to molecular docking screenings, indicating potential applications in drug discovery and biological research (Flefel et al., 2018).
Fluorescence in Security Applications
- Application in Security Paper : The fluorescence properties of 3-pyridinecarbonitrile containing compounds, closely related to 6-(4-Heptoxyphenyl)-3-pyridinecarbonitrile, were applied in the preparation of security paper. This suggests potential applications in anti-counterfeiting measures and secure document production (Basta, Girgis, & El-saied, 2002).
Propiedades
Nombre del producto |
6-(4-Heptoxyphenyl)-3-pyridinecarbonitrile |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
6-(4-heptoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N2O/c1-2-3-4-5-6-13-22-18-10-8-17(9-11-18)19-12-7-16(14-20)15-21-19/h7-12,15H,2-6,13H2,1H3 |
Clave InChI |
PDEYNIQMZJWFNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)C#N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




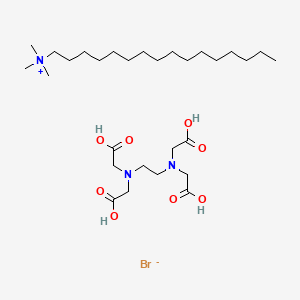
![2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide](/img/structure/B1230213.png)
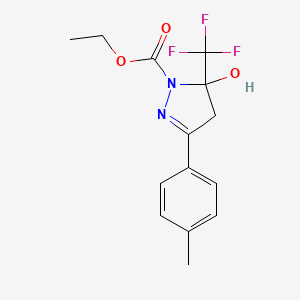
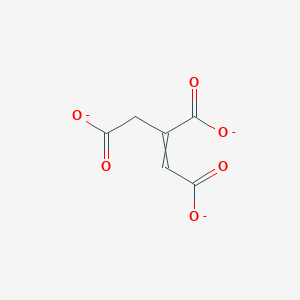
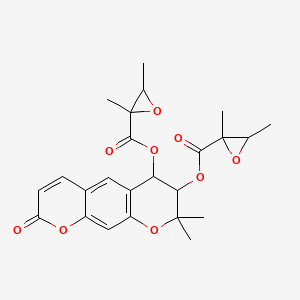
![3-[2-(Cyclohexen-1-yl)ethyl]-5-[[1-[2-(cyclohexen-1-yl)ethyl]-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-6-oxo-2-sulfanylidenepyrimidin-4-olate](/img/structure/B1230220.png)

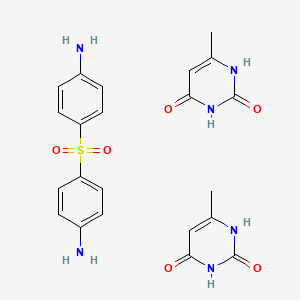
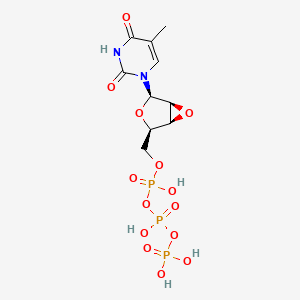

![[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone](/img/structure/B1230227.png)
